Lipophilicity (XLogP3-AA) Head-to-Head: 5-Ethyl vs. 5-Methyl and 5-Unsubstituted Analogs
The target compound exhibits a computed XLogP3-AA of 1.7 [1], which is approximately 1.6 log units higher than the ACD/LogP of 0.12 reported for the 5-methyl analog 4-(5-methyl-1H-tetrazol-1-yl)aniline . This difference arises from the replacement of the 5-methyl group with a 5-ethyl substituent and the addition of a 3-methyl group on the aniline ring. In drug discovery programs, a ΔlogP of this magnitude is sufficient to shift a compound from one lipophilicity-activity cliff to another, altering membrane permeability and non-specific protein binding.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 4-(5-Methyl-1H-tetrazol-1-yl)aniline: ACD/LogP = 0.12 |
| Quantified Difference | ΔLogP ≈ +1.6 |
| Conditions | Computed values: PubChem XLogP3-AA (target) vs. ACD/Labs Percepta v14.0 (comparator). |
Why This Matters
LogP directly influences oral absorption and metabolic clearance; a 1.6-unit increase can shift a compound from low to moderate permeability (PAMPA) or reduce aqueous solubility by orders of magnitude, making the analogs non-interchangeable in biological assays or formulation.
- [1] PubChem Compound Summary CID 43617259. XLogP3-AA = 1.7. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/43617259#section=Computed-Properties (accessed 2026-05-10). View Source
